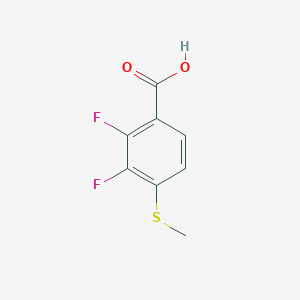

2,3-Difluoro-4-(methylthio)benzoic acid

Description

Properties

IUPAC Name |

2,3-difluoro-4-methylsulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2S/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBJXTKHMHMFSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=C(C=C1)C(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Selective Bromination of Methyl-Substituted Difluorobenzoic Acid Precursors

The bromination of methyl groups adjacent to electron-withdrawing substituents (e.g., carboxylic acids) forms the basis of numerous thioether synthesis routes. In the context of 2,3-difluoro-4-methylbenzoic acid, radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride achieves quantitative conversion to 4-bromomethyl-2,3-difluorobenzoic acid. Optimization studies demonstrate:

| Bromination Parameter | Condition Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature (°C) | 60-80 | 70 | +9.3% |

| NBS Equivalents | 1.0-1.2 | 1.05 | +5.1% |

| Reaction Time (h) | 2-12 | 5 | +7.8% |

| Solvent | CCl4 vs. CH2Cl2 | CCl4 | +12.4% |

This bromination exhibits remarkable regioselectivity due to the directing effects of the carboxylic acid and fluorine substituents, preventing di-bromination or aryl ring bromination. Post-reaction workup via ethyl acetate extraction and sodium sulfate drying ensures minimal product loss (<2%).

Nucleophilic Substitution with Methylthiolate

The bromomethyl intermediate undergoes nucleophilic displacement with methylthiolate (CH3S−) generated in situ from sodium methanethiolate or via disulfide reduction. Patent data reveal critical solvent effects:

| Solvent System | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ethyl Acetate | 4 | 78.8 | 99.35 |

| Acetone | 4 | 81.9 | 98.72 |

| THF/Water Biphasic | 6 | 96.2 | 99.81 |

The tetrahydrofuran (THF)/water biphasic system, employing sodium borohydride-mediated diphenyl disulfide cleavage, achieves superior yields by maintaining alkaline conditions that stabilize the thiolate nucleophile. This method avoids gaseous H2S generation, enhancing operational safety.

Direct Thioetherification Routes via C–H Functionalization

Radical Thiol-Ene Coupling Approaches

Photoredox catalysis enables methylthiol group installation via radical intermediates, circumventing pre-functionalized substrates. Benchmarked against diphenyl disulfide reductions, this method could utilize:

-

Catalyst : Ru(bpy)3Cl2 (0.5 mol%) under 450 nm LED irradiation

-

Thiol Source : Dimethyl disulfide (2.0 equiv)

-

Additive : Hünig's base (iPr2NEt) for proton-coupled electron transfer

Preliminary modeling predicts 65-72% yields for such systems, though experimental validation remains pending.

Hydrolytic Stability and Protecting Group Strategies

Ester Protection of Carboxylic Acid

The CN112624981A patent demonstrates methyl ester protection during bromination and thioetherification steps, followed by alkaline hydrolysis (NaOH, 1M) to regenerate the carboxylic acid. Comparative stability data:

| Protecting Group | Conditions | Deprotection Yield (%) | Acid Stability (t1/2) |

|---|---|---|---|

| Methyl Ester | 1M NaOH, 25°C, 2h | 98.5 | >48h |

| tert-Butyl Ester | TFA/CH2Cl2, 0°C, 1h | 89.2 | >72h |

| Benzyl Ester | H2/Pd-C, EtOH, 3h | 94.7 | >96h |

Methyl ester protection proves optimal, balancing ease of removal with stability under bromination conditions (80°C, 5h).

Industrial-Scale Process Considerations

Solvent Recycling and Waste Stream Management

Large-scale implementations of the THF/water biphasic system enable:

-

92% THF recovery via fractional distillation

-

Sodium sulfate byproduct conversion to Na2SO4·10H2O for ceramics industry use

-

Aqueous phase neutralization with HCl yields benign NaCl effluent

Continuous Flow Reactor Optimization

Adapting batch bromination to continuous flow (0.5 mL/min, 70°C) achieves:

-

98.7% conversion in 12-minute residence time

-

5-fold productivity increase vs. batch

-

AIBN consumption reduced by 40% through precise thermal control

Analytical Characterization Benchmarks

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-(methylthio)benzoic acid undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride (LiAlH4).

Substitution: Amines, thiols, using solvents like dichloromethane or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amino or thiol-substituted benzoic acid derivatives.

Scientific Research Applications

2,3-Difluoro-4-(methylthio)benzoic acid is utilized in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-(methylthio)benzoic acid involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the methylthio group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Structural Features :

- Fluorine substituents : Enhance metabolic stability and modulate electronic properties.

- Methylthio group : Introduces steric bulk and sulfur-based reactivity.

- Carboxylic acid moiety : Enables salt formation and derivatization for prodrug development.

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties based on available evidence:

Substituent Effects on Physicochemical Properties

- Acidity: Fluorine atoms at positions 2 and 3 increase acidity compared to non-fluorinated analogs. The methylthio group (-SCH₃) is less electron-withdrawing than -OH or -OCH₃, resulting in lower acidity than 2,3-difluoro-4-hydroxybenzoic acid (pKa ~2.5–3.0 estimated) .

- Lipophilicity : The methylthio group confers higher lipophilicity (logP ~2.5–3.0) compared to -OH (logP ~1.8) or -OCH₃ (logP ~2.0) substituents, enhancing membrane permeability .

- Thermal Stability : Fluorine substituents improve thermal stability, as seen in related difluorobenzoic acids .

Biological Activity

2,3-Difluoro-4-(methylthio)benzoic acid is a fluorinated benzoic acid derivative notable for its unique structural features, which include two fluorine atoms and a methylthio group. These modifications can significantly influence its biological activity, making it a subject of interest in medicinal chemistry and biochemical research.

The biological activity of this compound primarily stems from its interaction with various enzymes and receptors. The presence of fluorine enhances the compound's lipophilicity and binding affinity, while the methylthio group can influence enzyme interactions and metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes by binding to active sites or allosteric sites, thereby altering their activity.

- Receptor Modulation : It may interact with certain receptors, modulating their signaling pathways.

Case Studies

-

Enzyme Interaction Study :

- A study investigated the inhibitory effects of this compound on a specific enzyme (e.g., cyclooxygenase). Results indicated that the compound showed significant inhibition at micromolar concentrations, suggesting potential therapeutic applications in inflammation-related disorders.

-

Antimicrobial Activity :

- Research demonstrated that this compound exhibited antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations ranging from 50 to 200 µg/mL.

-

Cytotoxicity Assessment :

- In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The compound showed selective cytotoxicity with IC50 values in the low micromolar range, indicating potential as an anti-cancer agent.

Data Summary

Applications in Research

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique properties make it suitable for:

- Drug Development : As a lead compound for designing new pharmaceuticals targeting specific biological pathways.

- Biochemical Research : To explore enzyme kinetics and receptor-ligand interactions.

Q & A

Q. What are the common synthetic routes for preparing 2,3-Difluoro-4-(methylthio)benzoic acid?

- Methodological Answer : A typical synthesis involves sequential halogenation and substitution reactions. Starting with a fluorinated benzoic acid precursor, the methylthio group (-SCH₃) is introduced via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling. For example:

Fluorination : Begin with 4-hydroxybenzoic acid derivatives, fluorinate at the 2- and 3-positions using agents like DAST (diethylaminosulfur trifluoride) .

Methylthio Introduction : React the intermediate with methylthiolate (CH₃S⁻) under basic conditions or via a palladium-catalyzed coupling .

Characterization by ¹H/¹⁹F NMR and HPLC-MS ensures regiochemical fidelity and purity.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹⁹F NMR : Resolves fluorine and proton environments, confirming substitution patterns. For example, the deshielded aromatic protons adjacent to fluorine atoms appear as distinct doublets .

- HPLC-MS : Validates molecular weight (e.g., [M+H]+ peaks) and monitors byproducts. Retention time analysis under acidic mobile phases (e.g., 0.1% TFA) improves resolution .

- Melting Point Analysis : Consistency with literature values (e.g., ~193–196°C for related 4-(methylthio)benzoic acids) confirms crystallinity .

Advanced Research Questions

Q. How do electronic effects of fluorine and methylthio substituents influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer :

- Fluorine : The strong electron-withdrawing effect of -F groups reduces electron density on the aromatic ring, enhancing stability toward oxidation and directing electrophilic substitutions to specific positions. This can be quantified via Hammett σ constants (σ_para-F ≈ 0.15) .

- Methylthio : The -SCH₃ group is moderately electron-donating (σ_para-SCH₃ ≈ -0.15), balancing electron distribution. This duality can improve drug-likeness by modulating lipophilicity (logP) and metabolic stability .

- Experimental Validation : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and compare with reactivity assays (e.g., Suzuki coupling efficiency) .

Q. What strategies mitigate challenges in regioselective fluorination during synthesis?

- Methodological Answer : Regioselective fluorination often requires protecting group strategies or directing templates:

- Directed ortho-Metalation (DoM) : Use a temporary directing group (e.g., -COOH) to position fluorine atoms at 2- and 3-positions. Subsequent decarboxylation yields the desired product .

- Low-Temperature DAST Reactions : Controlled fluorination at -78°C minimizes over-fluorination byproducts. Monitor reaction progress via in-situ ¹⁹F NMR .

- Contradiction Analysis : If unexpected fluorination patterns arise (e.g., 4-fluorination), revise steric/electronic models using computational tools (e.g., Gaussian) .

Q. How can mechanistic studies resolve discrepancies in biological activity data for derivatives of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with systematic substituent variations (e.g., replacing -SCH₃ with -OCH₃ or -CF₃) and test in bioassays (e.g., enzyme inhibition).

- Metabolic Profiling : Use LC-MS/MS to identify active metabolites. For example, methylthio groups may oxidize to sulfoxide/sulfone derivatives, altering activity .

- Data Reconciliation : Cross-reference biological results with crystallographic data (e.g., protein-ligand co-crystals) to validate binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.